molecular formula C10H13BrO3 B14080089 1-Bromo-3-ethoxy-2,4-dimethoxybenzene CAS No. 18111-35-8

1-Bromo-3-ethoxy-2,4-dimethoxybenzene

Cat. No.: B14080089
CAS No.: 18111-35-8
M. Wt: 261.11 g/mol
InChI Key: TVOVJKPAMZAOSD-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

    Oxidation: Potassium permanganate in acidic or basic medium can oxidize the ethoxy and methoxy groups.

    Reduction: Lithium aluminum hydride in anhydrous ether can reduce the bromine atom to a hydrogen atom.

Major Products Formed

    Substitution: 1-Methoxy-3-ethoxy-2,4-dimethoxybenzene.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: 3-Ethoxy-2,4-dimethoxybenzene.

Scientific Research Applications

1-Bromo-3-ethoxy-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving substituted benzene derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups, being electron-donating, can stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the ethoxy group.

    1-Bromo-3,4-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.

    1-Bromo-2,4,5-trimethoxybenzene: Contains an additional methoxy group.

Uniqueness

1-Bromo-3-ethoxy-2,4-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions in chemical reactions

Properties

CAS No.

18111-35-8

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

1-bromo-3-ethoxy-2,4-dimethoxybenzene

InChI

InChI=1S/C10H13BrO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3

InChI Key

TVOVJKPAMZAOSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1OC)Br)OC

Origin of Product

United States

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